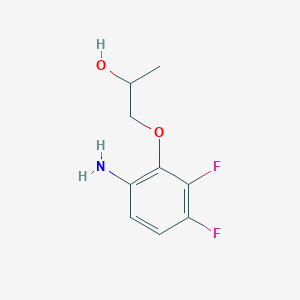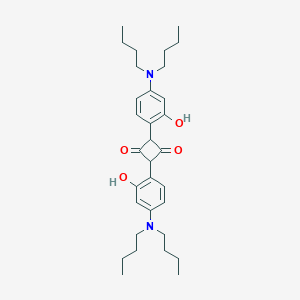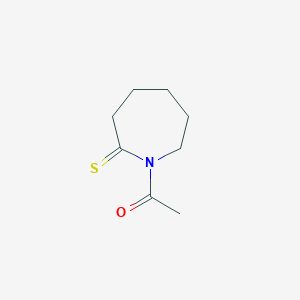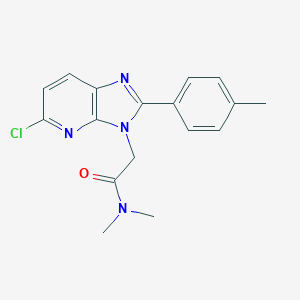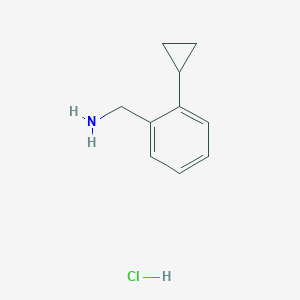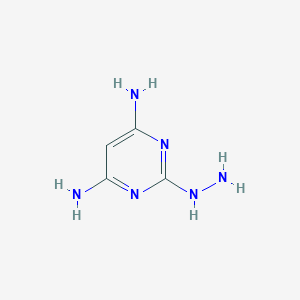
2-Hydrazinylpyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinylpyrimidine-4,6-diamine, also known as 2-HPD, is a chemical compound that has shown great potential in scientific research applications. It is a heterocyclic organic compound that has been extensively studied for its various biological activities. In
Mécanisme D'action
The mechanism of action of 2-Hydrazinylpyrimidine-4,6-diamine is not fully understood, but studies have suggested that it may work by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. This inhibition can lead to the accumulation of DNA damage and ultimately cell death. Additionally, this compound has been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis. Furthermore, studies have suggested that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Hydrazinylpyrimidine-4,6-diamine in lab experiments is its high purity and good yields. Additionally, it has shown great potential in various scientific research applications, making it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of 2-Hydrazinylpyrimidine-4,6-diamine. One area of research is the development of novel derivatives of this compound with improved efficacy and reduced toxicity. Additionally, studies could focus on the development of this compound as a potential therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Furthermore, studies could investigate the potential of this compound as a diagnostic tool for various diseases, such as cancer. Overall, the study of this compound has great potential in advancing our understanding of various biological processes and developing new treatments for diseases.
Méthodes De Synthèse
The synthesis of 2-Hydrazinylpyrimidine-4,6-diamine can be achieved through various methods, including the reaction of 2,4-diaminopyrimidine with hydrazine hydrate. Another method involves the reaction of 2,4,6-trichloropyrimidine with hydrazine hydrate. Both methods have been shown to yield high purity and good yields of this compound.
Applications De Recherche Scientifique
2-Hydrazinylpyrimidine-4,6-diamine has shown great potential in scientific research applications. It has been studied extensively for its anti-tumor, anti-inflammatory, and anti-viral activities. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its anti-viral activity against the influenza virus.
Propriétés
Numéro CAS |
123510-89-4 |
|---|---|
Formule moléculaire |
C4H8N6 |
Poids moléculaire |
140.15 g/mol |
Nom IUPAC |
2-hydrazinylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C4H8N6/c5-2-1-3(6)9-4(8-2)10-7/h1H,7H2,(H5,5,6,8,9,10) |
Clé InChI |
GGDAQFINBGHASV-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(N=C1N)NN)N |
SMILES canonique |
C1=C(N=C(N=C1N)NN)N |
Synonymes |
2(1H)-Pyrimidinone,4,6-diamino-,hydrazone(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



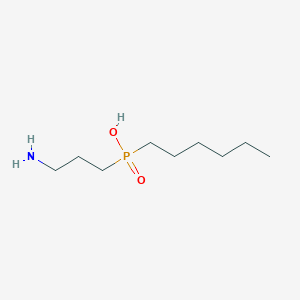


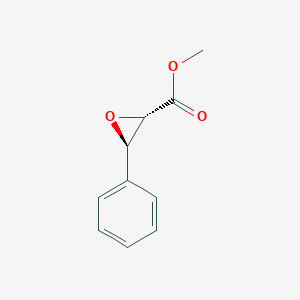
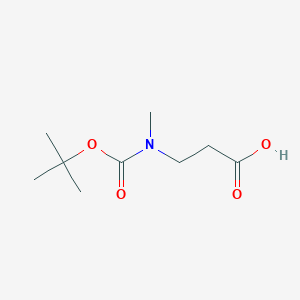
![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)

![1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B38375.png)
